molecular formula C6H12ClNO3 B8120211 Methyl cis-4-aminotetrahydrofuran-3-carboxylate HCl

Methyl cis-4-aminotetrahydrofuran-3-carboxylate HCl

Cat. No.: B8120211
M. Wt: 181.62 g/mol
InChI Key: HUQJAEXTMMVOBZ-JBUOLDKXSA-N
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Preparation Methods

The synthesis of Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of cis-4-aminotetrahydrofuran-3-carboxylic acid with methanol in the presence of a suitable catalyst to form the methyl ester. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. Its effects are mediated through binding to active sites or interacting with other molecules within the cell .

Comparison with Similar Compounds

Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride can be compared with similar compounds such as:

Methyl cis-4-aminotetrahydrofuran-3-carboxylate hydrochloride stands out due to its unique combination of functional groups and stereochemistry, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl (3S,4R)-4-aminooxolane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQJAEXTMMVOBZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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